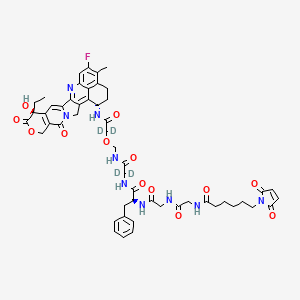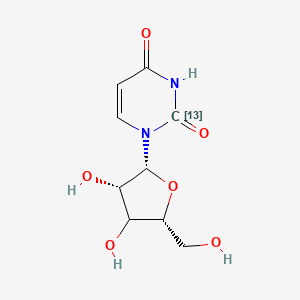
Deruxtecan-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deruxtecan-d4 is a deuterium-labeled derivative of deruxtecan, a potent topoisomerase I inhibitor. This compound is primarily used in the synthesis of antibody-drug conjugates, such as trastuzumab deruxtecan, which are designed for targeted cancer therapy. The deuterium labeling in this compound enhances its stability and allows for precise tracking in pharmacokinetic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Deruxtecan-d4 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the deruxtecan molecule. The synthetic route typically involves the following steps:
Deuterium Exchange Reaction:
Peptide Linker Attachment: The attachment of a maleimide-GGFG peptide linker to the deuterated deruxtecan molecule.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale deuterium exchange reactions and peptide linker attachment.
Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Deruxtecan-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in the synthesis of antibody-drug conjugates and other pharmaceutical compounds .
Applications De Recherche Scientifique
Deruxtecan-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the metabolism and distribution of deruxtecan-based compounds.
Biology: Employed in cellular studies to investigate the mechanisms of action of deruxtecan-based drugs.
Medicine: Integral in the development of targeted cancer therapies, particularly in the synthesis of antibody-drug conjugates like trastuzumab deruxtecan.
Industry: Utilized in the large-scale production of deruxtecan-based pharmaceuticals for clinical use
Mécanisme D'action
Deruxtecan-d4 exerts its effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription. The compound binds to the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and causing DNA damage. This leads to the induction of apoptosis in rapidly dividing cancer cells. The molecular targets and pathways involved include the HER2 receptor, which is overexpressed in certain types of cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Exatecan: A topoisomerase I inhibitor similar to deruxtecan but without the deuterium labeling.
Trastuzumab Deruxtecan: An antibody-drug conjugate that includes deruxtecan as its cytotoxic payload.
Patritumab Deruxtecan: Another antibody-drug conjugate targeting HER3, with deruxtecan as the cytotoxic component.
Uniqueness of Deruxtecan-d4
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in pharmacokinetic studies. This makes it particularly valuable in research and development, as well as in the clinical setting for the synthesis of advanced antibody-drug conjugates .
Propriétés
Formule moléculaire |
C52H56FN9O13 |
|---|---|
Poids moléculaire |
1038.1 g/mol |
Nom IUPAC |
N-[2-[[2-[[(2S)-1-[[1,1-dideuterio-2-[[1,1-dideuterio-2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1/i22D2,26D2 |
Clé InChI |
WXNSCLIZKHLNSG-BXKFTRBMSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)NCOC([2H])([2H])C(=O)N[C@H]1CCC2=C3C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)O)C4=NC3=CC(=C2C)F)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium](/img/structure/B12398848.png)



![(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)
![(6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12398860.png)
![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B12398864.png)

![2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398872.png)
![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12398877.png)
